Cas no 2229607-69-4 (4-(2-methyl-2H-indazol-3-yl)butanal)

4-(2-methyl-2H-indazol-3-yl)butanal structure
2229607-69-4 structure
商品名:4-(2-methyl-2H-indazol-3-yl)butanal
CAS番号:2229607-69-4
MF:C12H14N2O
メガワット:202.252362728119
CID:6420243
PubChem ID:165658035

4-(2-methyl-2H-indazol-3-yl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(2-methyl-2H-indazol-3-yl)butanal
    • 2229607-69-4
    • EN300-1800881
    • インチ: 1S/C12H14N2O/c1-14-12(8-4-5-9-15)10-6-2-3-7-11(10)13-14/h2-3,6-7,9H,4-5,8H2,1H3
    • InChIKey: ZJUROPZFDYUELO-UHFFFAOYSA-N
    • ほほえんだ: O=CCCCC1=C2C=CC=CC2=NN1C

計算された属性

  • せいみつぶんしりょう: 202.110613074g/mol
  • どういたいしつりょう: 202.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 34.9Ų

4-(2-methyl-2H-indazol-3-yl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1800881-0.25g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
0.25g
$1604.0 2023-09-19
Enamine
EN300-1800881-5.0g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
5g
$5056.0 2023-06-02
Enamine
EN300-1800881-10.0g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
10g
$7497.0 2023-06-02
Enamine
EN300-1800881-0.05g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
0.05g
$1464.0 2023-09-19
Enamine
EN300-1800881-5g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
5g
$5056.0 2023-09-19
Enamine
EN300-1800881-0.1g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
0.1g
$1533.0 2023-09-19
Enamine
EN300-1800881-1.0g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
1g
$1742.0 2023-06-02
Enamine
EN300-1800881-0.5g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
0.5g
$1673.0 2023-09-19
Enamine
EN300-1800881-2.5g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
2.5g
$3417.0 2023-09-19
Enamine
EN300-1800881-10g
4-(2-methyl-2H-indazol-3-yl)butanal
2229607-69-4
10g
$7497.0 2023-09-19

4-(2-methyl-2H-indazol-3-yl)butanal 関連文献

4-(2-methyl-2H-indazol-3-yl)butanalに関する追加情報

4-(2-Methyl-2H-indazol-3-yl)butanal (CAS No. 2229607-69-4): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

4-(2-Methyl-2H-indazol-3-yl)butanal (CAS No. 2229607-69-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of indazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of 4-(2-methyl-2H-indazol-3-yl)butanal.

Chemical Structure and Physical Properties

The molecular formula of 4-(2-methyl-2H-indazol-3-yl)butanal is C13H15N3O, with a molecular weight of approximately 233.28 g/mol. The compound features a 2-methylindazole core attached to a butanal side chain. The indazole ring system is characterized by its fused benzene and pyrazole rings, which confer the molecule with high stability and unique electronic properties. The butanal side chain adds a carbonyl group, which can participate in various chemical reactions and interactions with biological targets.

The physical properties of 4-(2-methyl-2H-indazol-3-yl)butanal include its melting point, boiling point, and solubility in different solvents. These properties are crucial for understanding its behavior in various chemical and biological environments. For instance, the compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, making it suitable for use in solution-based assays and reactions.

Synthesis Methods

The synthesis of 4-(2-methyl-2H-indazol-3-yl)butanal can be achieved through several routes, each with its own advantages and challenges. One common method involves the condensation of 3-bromo-1-methylindazole with 4-bromobutanal followed by deprotection steps to yield the final product. This approach leverages well-established organic synthesis techniques such as nucleophilic substitution and metal-catalyzed cross-coupling reactions.

An alternative synthetic route involves the use of palladium-catalyzed coupling reactions to construct the indazole core and then functionalize the butanal side chain. This method offers high yields and good selectivity, making it a preferred choice for large-scale production.

Biological Activity and Potential Applications

4-(2-methyl-2H-indazol-3-yl)butanal has been studied for its potential biological activities in various preclinical models. Recent research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(2-methyl-2H-indazol-3-yl)butanal could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 4-(2-methyl-2H-indazol-3-yl)butanal has also demonstrated antitumor activity against several cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These results highlight the potential of 4-(2-methyl-2H-indazol-3-yl)butanal as a lead compound for cancer therapy.

Clinical Relevance and Future Directions

The clinical relevance of 4-(2-methyl-2H-indazol-3-yl)butanal is an area of active research. While preclinical studies have provided promising results, further investigations are needed to evaluate the safety and efficacy of this compound in human subjects. Clinical trials are currently underway to assess the therapeutic potential of 4-(2-methyl-2H-indazol-3-yl)butanal in treating inflammatory diseases and cancer.

In conclusion, 4-(2-methyl-2H-indazol-3-yl)butanal (CAS No. 2229607-69-4) is a versatile compound with a unique chemical structure that holds promise for various applications in medicinal chemistry. Its anti-inflammatory and antitumor properties make it an attractive candidate for drug development. As research in this area continues to advance, we can expect to see more insights into the mechanisms of action and potential therapeutic uses of this intriguing molecule.

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